molecular formula C8H16N2 B1342701 2-Ethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 869188-25-0

2-Ethyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1342701
CAS No.: 869188-25-0
M. Wt: 140.23 g/mol
InChI Key: LEGNYJMRADOJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with a unique bicyclic structure It is characterized by the presence of a pyrrole ring fused with a pyrrolidine ring, forming an octahydro derivative

Scientific Research Applications

2-Ethyloctahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Safety and Hazards

The safety information for 2-Ethyloctahydropyrrolo[3,4-c]pyrrole indicates that it is a hazardous compound . For safe handling, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyloctahydropyrrolo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Ethyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield fully saturated derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrroles.

Mechanism of Action

The mechanism of action of 2-Ethyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrrolo[3,4-c]pyrrole: Similar structure but with a methyl group instead of an ethyl group.

    2-Propylpyrrolo[3,4-c]pyrrole: Similar structure but with a propyl group instead of an ethyl group.

    2-Butylpyrrolo[3,4-c]pyrrole: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

2-Ethyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its methyl, propyl, and butyl analogs.

Properties

IUPAC Name

5-ethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-10-5-7-3-9-4-8(7)6-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGNYJMRADOJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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